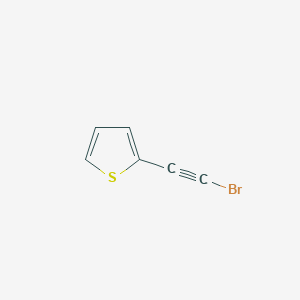
Thiophene, 2-(bromoethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(bromoethynyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-(bromoethynyl)-, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For Thiophene, 2-(bromoethynyl)-, a typical synthetic route involves the bromination of ethynyl-substituted thiophene under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives generally involves large-scale chemical reactions using readily available starting materials and catalysts. The process may include steps such as bromination, cyclization, and purification to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(bromoethynyl)- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different thiophene derivatives.
Cyclization: Can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different applications .
Scientific Research Applications
Thiophene, 2-(bromoethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Thiophene, 2-(bromoethynyl)- involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like bromine and ethynyl enhances its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure.
2-Bromothiophene: A brominated derivative with similar reactivity.
2-Ethynylthiophene: An ethynyl-substituted derivative with comparable properties.
Uniqueness
This dual substitution enhances its versatility in synthetic chemistry and its potential as a precursor for various functional materials .
Properties
CAS No. |
33675-51-3 |
|---|---|
Molecular Formula |
C6H3BrS |
Molecular Weight |
187.06 g/mol |
IUPAC Name |
2-(2-bromoethynyl)thiophene |
InChI |
InChI=1S/C6H3BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H |
InChI Key |
OTUMEGGJLXKPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


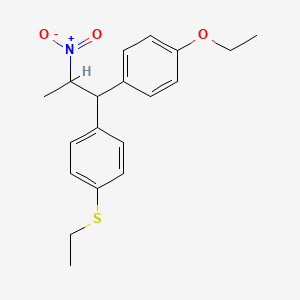
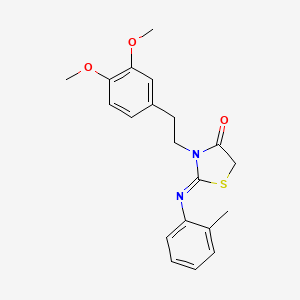
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
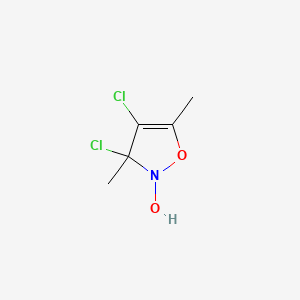
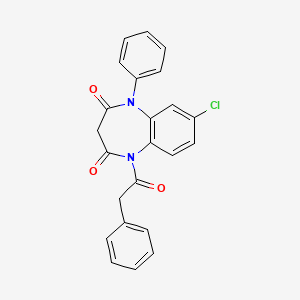
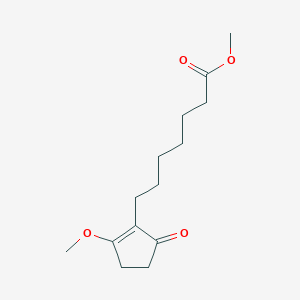

![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)

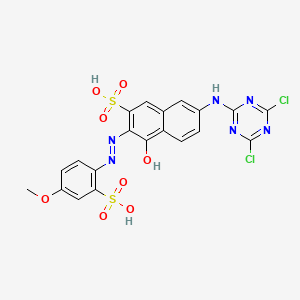
![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)
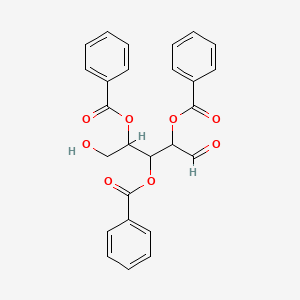
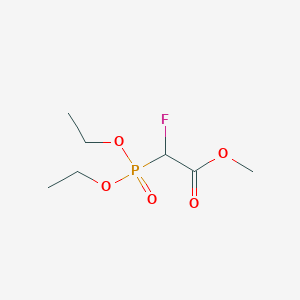
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
